molecular formula C17H15N3O3 B2861164 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034448-04-7

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No. B2861164
CAS RN: 2034448-04-7
M. Wt: 309.325
InChI Key: HCRYGJHZPNCUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide, also known as BFPC, is a pyrimidine derivative that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent. In

Scientific Research Applications

Antitumor Activity

Compounds structurally related to 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide exhibit potent antitumor activities. For instance, certain pyrimidinedione derivatives have demonstrated significant antiproliferative effects and apoptosis induction in colorectal cancer HCT116 cells. These compounds act as selective inhibitors of histone deacetylase 6 (HDAC6), showing promise for preclinical cancer treatment investigations due to their targeted inhibitory activity and reduced toxicity in vivo (Liu et al., 2015).

Synthesis and Evaluation of Antitumor Compounds

Research has also focused on synthesizing novel compounds for antitumor evaluation. For example, a variety of novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones have been synthesized and assessed for cytotoxic activity against various human cancer cell lines. This work reveals the significance of certain substituent groups for enhancing the potency and selectivity of these pharmacophores (Iribarra et al., 2012).

Anti-inflammatory and Analgesic Agents

Another avenue of research has explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds have been tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant inhibitory activity and providing a foundation for future therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Studies have found that certain pyrimidine-6-carboxamides exhibit more potent activity against strains of Proteus vulgaris and Pseudomonas aeruginosa than reference drugs, highlighting their potential as novel antimicrobial agents (Kolisnyk et al., 2015).

Antiprotozoal Agents

Research into antiprotozoal agents has identified compounds with strong DNA affinities, demonstrating significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This includes compounds showing excellent in vivo activity in the trypanosomal STIB900 mouse model, offering promising directions for treating protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(18-10-14-7-4-8-22-14)15-9-16(20-12-19-15)23-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRYGJHZPNCUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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